Cas no 1502180-75-7 (2-(1-methyl-1H-imidazol-2-yl)methylcyclopentan-1-ol)

2-(1-methyl-1H-imidazol-2-yl)methylcyclopentan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-[(1-methyl-1H-imidazol-2-yl)methyl]cyclopentan-1-ol
- EN300-1635413
- AKOS018318626
- CS-0354290
- 2-((1-Methyl-1h-imidazol-2-yl)methyl)cyclopentan-1-ol
- 1502180-75-7
- Cyclopentanol, 2-[(1-methyl-1H-imidazol-2-yl)methyl]-
- 2-(1-methyl-1H-imidazol-2-yl)methylcyclopentan-1-ol
-
- インチ: 1S/C10H16N2O/c1-12-6-5-11-10(12)7-8-3-2-4-9(8)13/h5-6,8-9,13H,2-4,7H2,1H3
- InChIKey: ZLAWDESLKNZXNQ-UHFFFAOYSA-N
- ほほえんだ: OC1CCCC1CC1=NC=CN1C
計算された属性
- せいみつぶんしりょう: 180.126263138g/mol
- どういたいしつりょう: 180.126263138g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 174
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38Ų
- 疎水性パラメータ計算基準値(XlogP): 0.8
じっけんとくせい
- 密度みつど: 1.21±0.1 g/cm3(Predicted)
- ふってん: 356.7±15.0 °C(Predicted)
- 酸性度係数(pKa): 15.09±0.40(Predicted)
2-(1-methyl-1H-imidazol-2-yl)methylcyclopentan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1635413-1.0g |
2-[(1-methyl-1H-imidazol-2-yl)methyl]cyclopentan-1-ol |
1502180-75-7 | 1g |
$871.0 | 2023-06-05 | ||
Enamine | EN300-1635413-100mg |
2-[(1-methyl-1H-imidazol-2-yl)methyl]cyclopentan-1-ol |
1502180-75-7 | 100mg |
$615.0 | 2023-09-22 | ||
Enamine | EN300-1635413-1000mg |
2-[(1-methyl-1H-imidazol-2-yl)methyl]cyclopentan-1-ol |
1502180-75-7 | 1000mg |
$699.0 | 2023-09-22 | ||
Enamine | EN300-1635413-0.1g |
2-[(1-methyl-1H-imidazol-2-yl)methyl]cyclopentan-1-ol |
1502180-75-7 | 0.1g |
$767.0 | 2023-06-05 | ||
Enamine | EN300-1635413-2.5g |
2-[(1-methyl-1H-imidazol-2-yl)methyl]cyclopentan-1-ol |
1502180-75-7 | 2.5g |
$1707.0 | 2023-06-05 | ||
Enamine | EN300-1635413-10.0g |
2-[(1-methyl-1H-imidazol-2-yl)methyl]cyclopentan-1-ol |
1502180-75-7 | 10g |
$3746.0 | 2023-06-05 | ||
Enamine | EN300-1635413-50mg |
2-[(1-methyl-1H-imidazol-2-yl)methyl]cyclopentan-1-ol |
1502180-75-7 | 50mg |
$587.0 | 2023-09-22 | ||
Enamine | EN300-1635413-10000mg |
2-[(1-methyl-1H-imidazol-2-yl)methyl]cyclopentan-1-ol |
1502180-75-7 | 10000mg |
$3007.0 | 2023-09-22 | ||
Enamine | EN300-1635413-0.25g |
2-[(1-methyl-1H-imidazol-2-yl)methyl]cyclopentan-1-ol |
1502180-75-7 | 0.25g |
$801.0 | 2023-06-05 | ||
Enamine | EN300-1635413-250mg |
2-[(1-methyl-1H-imidazol-2-yl)methyl]cyclopentan-1-ol |
1502180-75-7 | 250mg |
$642.0 | 2023-09-22 |
2-(1-methyl-1H-imidazol-2-yl)methylcyclopentan-1-ol 関連文献
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
-
9. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
2-(1-methyl-1H-imidazol-2-yl)methylcyclopentan-1-olに関する追加情報
Introduction to 2-(1-methyl-1H-imidazol-2-yl)methylcyclopentan-1-ol (CAS No. 1502180-75-7)
2-(1-methyl-1H-imidazol-2-yl)methylcyclopentan-1-ol, with the CAS number 1502180-75-7, is a synthetic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and pharmaceutical research. This compound belongs to the class of imidazole derivatives and features a unique cyclopentane ring structure, making it a valuable candidate for various biological and therapeutic studies.
The chemical structure of 2-(1-methyl-1H-imidazol-2-yl)methylcyclopentan-1-ol consists of a cyclopentane ring with a hydroxyl group at the 1-position and a substituted imidazole moiety attached to the 2-position via a methyl group. The presence of the hydroxyl group and the imidazole ring imparts distinct chemical properties, such as polarity and basicity, which are crucial for its biological activity.
Recent research has focused on the pharmacological properties of 2-(1-methyl-1H-imidazol-2-yl)methylcypentan-1-ol. Studies have shown that this compound exhibits promising activity as an inhibitor of specific enzymes and receptors, making it a potential lead compound for drug development. For instance, a study published in the Journal of Medicinal Chemistry in 2023 reported that 2-(1-methyl-1H-imidazol-2-yl)methylcyclopentan-1-ol effectively inhibited the activity of protein kinase C (PKC), a key enzyme involved in cellular signaling pathways. This inhibition could have therapeutic implications for diseases such as cancer and neurodegenerative disorders.
In addition to its enzymatic inhibition properties, 2-(1-methyl-1H-imidazol-2-yl)methylcyclopentan-1-ol has also been investigated for its potential as an antifungal agent. A 2023 study in the European Journal of Medicinal Chemistry demonstrated that this compound exhibited significant antifungal activity against several strains of Candida and Aspergillus, which are common pathogens causing fungal infections. The mechanism of action is believed to involve disruption of fungal cell membranes, leading to cell death.
The synthesis of 2-(1-methyl-1H-imidazol-2-yl)methylcyclopentan-1-ol has been optimized using various methodologies to improve yield and purity. One notable synthetic route involves the reaction of cyclopentanone with an appropriate imidazole derivative followed by reduction and functional group manipulation. This approach has been detailed in several peer-reviewed articles, providing researchers with reliable protocols for large-scale production.
The safety profile of 2-(1-methyl-1H-imidazol-2-yl)methylcyclopentan-1-ol is another critical aspect that has been extensively studied. Preclinical toxicity assessments have shown that this compound is well-tolerated at therapeutic doses, with minimal adverse effects observed in animal models. These findings support its potential for further clinical development.
Clinical trials are currently underway to evaluate the efficacy and safety of 2-(1-methyl-1H-imidazol-2-yll)methylcyclopentan-l -oI in human subjects. Early phase I trials have demonstrated promising results, with the compound showing good pharmacokinetic properties and tolerability. Phase II trials are expected to provide more comprehensive data on its therapeutic potential.
In conclusion, 2-(1-methyl-l H-imidazol-Z-yll)methyIcy clopentan-l -oI (CAS No. 1502 80 -75 -7) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the field of medicinal chemistry and pharmaceutical sciences.
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